Itomanindole A

Description

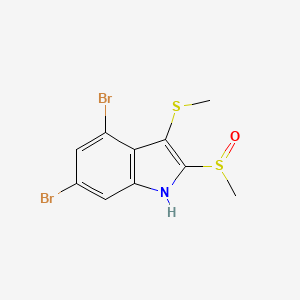

Itomanindole A (Compound JN2-36-12) is a naturally occurring brominated indole isolated from marine organisms. Its structure, 4,6-dibromo-2-(methylsulfonyl)-3-(methylthio)indole, features a unique combination of bromine substituents at positions 4 and 6, a methylsulfonyl group at position 2, and a methylthio group at position 3 . This compound belongs to a class of marine-derived indoles known for their role as aryl hydrocarbon receptor (AhR) ligands, which are critical in mediating detoxification pathways and immune responses .

Properties

CAS No. |

119340-95-3 |

|---|---|

Molecular Formula |

C10H9Br2NOS2 |

Molecular Weight |

383.1 g/mol |

IUPAC Name |

4,6-dibromo-3-methylsulfanyl-2-methylsulfinyl-1H-indole |

InChI |

InChI=1S/C10H9Br2NOS2/c1-15-9-8-6(12)3-5(11)4-7(8)13-10(9)16(2)14/h3-4,13H,1-2H3 |

InChI Key |

RPUHYZCTFRSRAR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(NC2=C1C(=CC(=C2)Br)Br)S(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Itomanindole A typically involves the construction of the indole ring system followed by the introduction of specific functional groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent steps may include various functional group transformations to achieve the desired structure of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is crucial to obtain high-purity this compound, which may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactions of Isatin Derivatives

Isatin (1H-indole-2,3-dione), a heterocyclic compound, can be used as a precursor for drug synthesis . Derivatives of isatin undergo chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation, forming the basis for synthesizing biologically important derivatives like tryptanthrin, indirubins, and 2-oxindoles .

Oxidation

Oxidation of isatin produces isatoic anhydride, which is used in herbicide production and medicinal chemistry . Isatin reacts with chromic acid in acetic acid solution to yield isatoic anhydride . Tryptanthrin can also be synthesized by oxidizing isatin .

Friedel–Crafts Reactions

Friedel–Crafts reactions with isatins yield biologically interesting and optically active 3-aryl-3-hydroxy-2-oxindoles . Enantioselective 2-oxindoles can be synthesized via Friedel–Crafts alkylation of isatins with indoles using a catalyst .

Aldol Reactions

Aldol reactions with isatin produce β-hydroxyl carbonyl compounds, which are important intermediates in synthesizing biologically active derivatives . Cross aldol reactions of isatin and its derivatives with acetaldehyde form biologically active 3-substituted 3-hydroxyindolin-2-ones .

Miscellaneous Reactions

-

Alkylation of isatin using an alkylating agent in the presence of a base.

-

Dimerization reaction of isatin or its derivatives with 3-acetoxyindole to produce indirubin.

-

Reaction with ethyl isocyanoacetate using Cu(i) as a catalyst to produce 3-ylidene oxindoles via 1,3 dipolar cycloaddition.

Scientific Research Applications

Itomanindole A has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: this compound exhibits biological activity, making it a candidate for studies on its effects on cellular processes and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Itomanindole A involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Compounds

| Compound ID | Bromine Positions | Substituent at Position 2 | Substituent at Position 3 | Sulfur-Containing Groups |

|---|---|---|---|---|

| This compound | 4,6 | Methylsulfonyl | Methylthio | Sulfonyl, Thio |

| JN2-9-1 | 2,4,6 | Bromo | Methylthio | Thio |

| JN2-11-2 | 2,4,5,6 | Bromo | Methylthio | Thio |

| JN2-18-4 | 4,5,6 | Methylthio | Methylthio | Thio (bis) |

Key Observations :

- Bromination Patterns : this compound lacks bromination at position 2 compared to JN2-9-1 and JN2-11-2, which may reduce steric hindrance during receptor binding.

- Sulfur Functionalization : The methylsulfonyl group in this compound is a strong electron-withdrawing group, contrasting with the electron-donating methylthio or bromo groups in analogues .

- Symmetry : JN2-18-4 features bis-methylthio groups at positions 2 and 3, whereas this compound combines sulfonyl and thio groups, creating an asymmetric electronic profile.

Mechanistic Insights :

- The methylsulfonyl group in this compound likely enhances solubility and binding specificity compared to purely brominated or thio-substituted analogues.

- Studies suggest that even minor structural changes, such as bromine placement or sulfur functionalization, significantly alter AhR activation thresholds .

Discussion on Structure-Activity Relationships (SAR)

The SAR of brominated indoles highlights the following trends:

Bromine Substitution : Bromine at positions 4 and 6 (as in this compound) appears optimal for AhR binding, while additional bromines (e.g., JN2-11-2) may reduce activity due to steric effects.

In contrast, thio groups (JN2-18-4) contribute to lipophilicity, which may enhance membrane permeability but reduce target specificity.

Positional Isomerism : Substituents at position 2 (methylsulfonyl vs. bromo) critically influence electronic properties, with sulfonyl groups favoring stronger ligand-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.